molecular formula C6H6Cl2FNO B15336626 O-(3-Chloro-4-fluorophenyl)hydroxylamine Hydrochloride

O-(3-Chloro-4-fluorophenyl)hydroxylamine Hydrochloride

Cat. No.: B15336626
M. Wt: 198.02 g/mol
InChI Key: HUUUQNLZIWBVEB-UHFFFAOYSA-N
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Description

O-(3-Chloro-4-fluorophenyl)hydroxylamine Hydrochloride is a chemical compound with the molecular formula C6H6ClFNO·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxylamine group attached to a chlorofluorophenyl ring, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(3-Chloro-4-fluorophenyl)hydroxylamine Hydrochloride typically involves the reduction of nitro compounds. One common method is the reduction of 3-chloro-4-fluoronitrobenzene using zinc dust and ammonium chloride in an aqueous medium. The reaction is carried out at a temperature range of 50-60°C, resulting in the formation of the corresponding hydroxylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

O-(3-Chloro-4-fluorophenyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-(3-Chloro-4-fluorophenyl)hydroxylamine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of O-(3-Chloro-4-fluorophenyl)hydroxylamine Hydrochloride involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • O-(3-Chloro-2-fluorophenyl)methylhydroxylamine Hydrochloride
  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride
  • 3-Hydroxy-3-(2-methylphenyl)-1-(3-chloro-4-fluorophenyl)triazene

Uniqueness

O-(3-Chloro-4-fluorophenyl)hydroxylamine Hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Compared to other hydroxylamine derivatives, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .

Properties

Molecular Formula

C6H6Cl2FNO

Molecular Weight

198.02 g/mol

IUPAC Name

O-(3-chloro-4-fluorophenyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C6H5ClFNO.ClH/c7-5-3-4(10-9)1-2-6(5)8;/h1-3H,9H2;1H

InChI Key

HUUUQNLZIWBVEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1ON)Cl)F.Cl

Origin of Product

United States

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